molecular formula C20H23N3O2 B2575856 2-{benzyl[(furan-2-yl)methyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide CAS No. 1328599-06-9

2-{benzyl[(furan-2-yl)methyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide

Cat. No. B2575856
CAS RN: 1328599-06-9
M. Wt: 337.423
InChI Key: GMQHZTCWDUWQJL-UHFFFAOYSA-N
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Description

It consists of a benzyl group , a furan-2-ylmethyl group , an amino group , and a cyano-cyclopropylethyl group . The compound’s molecular formula is C₁₂H₁₃NO with an average mass of 187.238 Da . The compound’s systematic name is N-Benzyl-1-(2-furyl)methanamine .


Synthesis Analysis

The synthetic route for this compound involves several steps. For instance, benzyl(furan-2-yl)methylamine can be synthesized by reacting benzyl chloride with furan-2-carbaldehyde , followed by reduction. Subsequently, the cyano-cyclopropylethyl group can be introduced via nucleophilic substitution reactions .


Chemical Reactions Analysis

The compound may undergo various chemical reactions, including benzylic halide substitutions . For example, N-bromosuccinimide (NBS) can replace a hydrogen atom at the benzylic position, forming a succinimidyl radical. This radical can then react with the compound, leading to the formation of succinimide .

properties

IUPAC Name

2-[benzyl(furan-2-ylmethyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-20(15-21,17-9-10-17)22-19(24)14-23(13-18-8-5-11-25-18)12-16-6-3-2-4-7-16/h2-8,11,17H,9-10,12-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQHZTCWDUWQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CN(CC2=CC=CC=C2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{benzyl[(furan-2-yl)methyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide

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